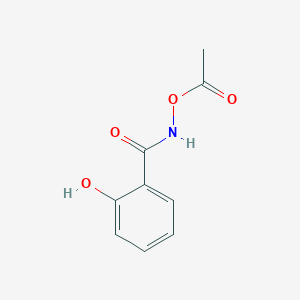
Acetic acid salicyloyl-amino-ester
Descripción general
Descripción
Acetic acid salicyloyl-amino-ester is a non-polymer compound with the formula C9H9NO4 . It belongs to the class of organic compounds known as salicylamides, which are carboxamide derivatives of salicylic acid .
Molecular Structure Analysis
The molecular structure of Acetic acid salicyloyl-amino-ester consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The Isomeric SMILES notation is CC(=O)ONC(=O)c1ccccc1O .
Aplicaciones Científicas De Investigación
Pharmacology
Acetic Acid Salicyloyl-Amino-Ester is an experimental small molecule . Although its pharmacological indications are not available, it’s known to target Prostaglandin G/H synthase 1 in humans . However, detailed interaction data, regulatory status, and adverse effects are not yet fully understood .
Chemical Structure and Properties
The chemical formula of Acetic Acid Salicyloyl-Amino-Ester is C9H9NO4 . It has an average weight of 195.1721 and a monoisotopic weight of 195.053157781 . This compound belongs to the class of organic compounds known as salicylamides, which are carboxamide derivatives of salicylic acid .
Biosynthesis in Plants
Salicylic acid (SA), a key component of Acetic Acid Salicyloyl-Amino-Ester, is an important plant hormone known for mediating host responses upon pathogen infection . It’s synthesized in plants through two possible pathways; the ICS and PAL pathway, both starting from chorismate . Understanding SA biosynthesis is crucial to gain insight into how plant pathogen responses function and how pathogens can interfere with them .
Role in Plant Defense
SA levels are known to increase in many pathosystems upon infection with viruses, fungi, insects, and bacteria . Exogenous SA treatment boosts the defense system of the host . Plants overexpressing NahG, a salicylate hydroxylase degrading SA, are unable to accumulate SA upon pathogen infection and are impaired in their systemic acquired resistance (SAR), a broad-spectrum systemic resistance acquired after a primary infection .
‘Omics’ Research on Drugs
Acetic Acid Salicyloyl-Amino-Ester is being studied in the field of ‘omics’ research on drugs . This involves the use of genomics, proteomics, metabolomics, and other related fields to gain a comprehensive understanding of the drug’s effects at the molecular level .
Machine Learning Applications
The structured datasets related to Acetic Acid Salicyloyl-Amino-Ester are being used to build, train, and validate predictive machine-learning models . These models can help in predicting the drug’s interactions, adverse effects, and other pharmacological properties .
Propiedades
IUPAC Name |
[(2-hydroxybenzoyl)amino] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6(11)14-10-9(13)7-4-2-3-5-8(7)12/h2-5,12H,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFWLDHLJWUGSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ONC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid salicyloyl-amino-ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



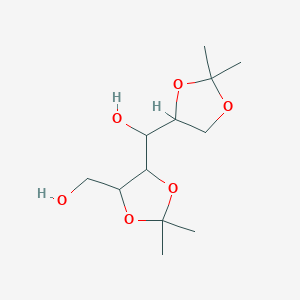




![Methyl 4-[4-benzyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B16531.png)
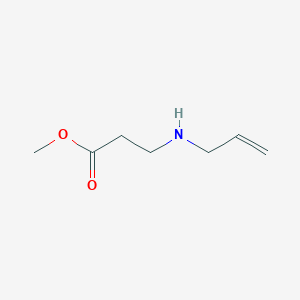

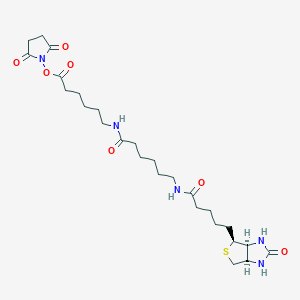

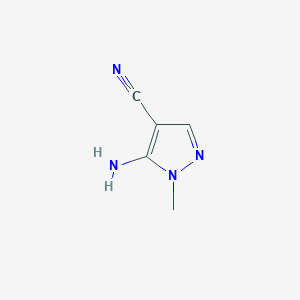
![2-Hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester](/img/structure/B16556.png)

